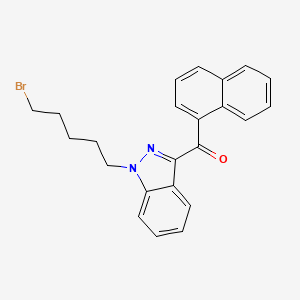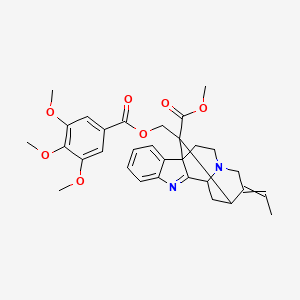
(1-(5-bromopentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo THJ 018 is an analytical reference material that is structurally categorized as a synthetic cannabinoid, containing a substituted indazole base. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Analytical Identification and Chemical Structure Elucidation
Shevyrin et al. (2014) conducted a study to establish the structure of novel synthetic cannabinoids, including 1-(5-fluoropentyl)-1H-indazol-3-yl(naphthalen-1-yl)methanone, using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR). These methods provide reliable identification for qualitative analysis of compounds during seizures, including in smoke mixtures (Shevyrin et al., 2014).
Pharmacokinetics and Metabolism
In a study focused on the metabolism of synthetic cannabinoids, Mogler et al. (2018) investigated the in vitro and in vivo phase I metabolism of EG-018 (naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone) and related compounds. They identified suitable metabolites for detection in urine screenings, providing insights into the pharmacokinetics and potential toxicity of these substances (Mogler et al., 2018).
Photostabilizing Properties in Dye Synthesis
Jadhav et al. (2018) synthesized novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes. They found that the insertion of phenyl(1H-benzoimidazol-5-yl)methanone moiety induced fluorescence and enhanced photostability, highlighting its potential application in dye synthesis and material sciences (Jadhav et al., 2018).
Drug Detection and Public Health Monitoring
Reid et al. (2014) utilized ultra-high-pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) to detect synthetic cannabinoids in sewage. This method is applied to estimate community drug use and monitor public health concerning the consumption of synthetic cannabinoids like (1-(5-bromopentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone (Reid et al., 2014).
Synthesis of Derivatives for Potential Anticonvulsant Activity
Rajak et al. (2010) designed and synthesized a series of compounds based on a pharmacophoric model for anticonvulsant activity, including derivatives with naphthalen-2-yloxy)methyl substitutions. This research contributes to the development of novel anticonvulsant drugs and highlights the versatility of naphthalene derivatives in medicinal chemistry (Rajak et al., 2010).
Propriétés
Nom du produit |
(1-(5-bromopentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone |
|---|---|
Formule moléculaire |
C23H21BrN2O |
Poids moléculaire |
421.3 |
Nom IUPAC |
[1-(5-bromopentyl)indazol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21BrN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 |
Clé InChI |
CHDPCRSBPAVUIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCBr |
Synonymes |
5-bromopentyl JWH 018 indazole analog; THJ 018 bromo analog |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




